Aminatrone 1 - 69895-68-7

Aminatrone 1

Catalog Number: EVT-1554187
CAS Number: 69895-68-7
Molecular Formula: C22H28N4O2
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aminatrone 1 is a chemical compound that belongs to the class of amidonaphthoquinones, which are derived from aminonaphthoquinones. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as anticancer agents and in other therapeutic areas. The synthesis of Aminatrone 1 has been optimized through various methods, showcasing its versatility and the importance of efficient synthetic routes in organic chemistry.

Source

Aminatrone 1 is synthesized from aminonaphthoquinones, which can be obtained from naphthoquinone precursors. The one-pot synthesis method described in recent studies highlights the efficiency of converting aminonaphthoquinones into amidonaphthoquinones, including Aminatrone 1, with higher yields compared to traditional multi-step processes .

Classification

Aminatrone 1 is classified as an amidonaphthoquinone. This classification indicates that it contains both amide and naphthoquinone functional groups, contributing to its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of Aminatrone 1 can be achieved through a one-pot reaction involving the reduction of aminonaphthoquinones followed by amide formation and oxidation. This method streamlines the process significantly compared to conventional multi-step syntheses.

Technical Details

The one-pot synthesis typically involves:

  • Reduction: The aminonaphthoquinone is reduced using palladium on carbon (Pd/C) as a catalyst under hydrogen gas conditions.
  • Amide Formation: After reduction, an acid chloride is introduced to form the amide bond.
  • Oxidation: Finally, the resulting hydroquinone is oxidized to regenerate the naphthoquinone structure.
Molecular Structure Analysis

Structure

Aminatrone 1 features a naphthoquinone core structure with an attached amide group. Its molecular formula can be represented as C₁₃H₉N₃O₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

The molecular weight of Aminatrone 1 is approximately 235.22 g/mol. The structural configuration allows for various interactions that may contribute to its biological activity.

Chemical Reactions Analysis

Reactions

Aminatrone 1 participates in several chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The amide nitrogen can act as a nucleophile in various reactions.
  • Redox Reactions: The naphthoquinone moiety can undergo reduction or oxidation depending on the reaction conditions.

Technical Details

The reactions involving Aminatrone 1 can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. Understanding these parameters is crucial for optimizing reaction conditions for specific applications.

Mechanism of Action

Process

The mechanism of action for Aminatrone 1 primarily relates to its biological activity against cancer cells. It may exert its effects through:

  • Inhibition of DNA Synthesis: By intercalating into DNA or forming adducts.
  • Induction of Apoptosis: Triggering programmed cell death pathways in malignant cells.

Data

Studies have shown that amidonaphthoquinones like Aminatrone 1 exhibit cytotoxic effects on various cancer cell lines, suggesting a promising avenue for therapeutic development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the naphthoquinone moiety.

Relevant analyses indicate that these properties make Aminatrone 1 suitable for further studies in drug formulation and development .

Applications

Scientific Uses

Aminatrone 1 has potential applications in:

  • Anticancer Research: Investigated for its ability to inhibit tumor growth.
  • Synthetic Chemistry: Used as a precursor for developing other bioactive compounds.
  • Pharmaceutical Development: Explored for formulation into drugs targeting specific diseases due to its unique chemical properties.

These applications underscore the significance of Aminatrone 1 in both research and practical settings within medicinal chemistry .

Introduction to Amiodarone in Cardiac Arrhythmia Management

Historical Development and Pharmacological Classification of Amiodarone

The development journey of amiodarone represents a fascinating case of serendipity in cardiovascular pharmacology. Synthesized in 1961 by chemists at Labaz Laboratories in Belgium, amiodarone (2-butyl-3-benzofuranyl 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl ketone hydrochloride) was initially developed as a coronary vasodilator for angina management [1] [7]. Its antianginal properties were attributed to its ability to increase coronary blood flow through smooth muscle relaxation, demonstrated in early animal models where it increased coronary flow without significantly affecting myocardial oxygen consumption [7]. The structural design incorporated a benzofuran ring with iodine atoms strategically positioned to mimic thyroxine, though this hormonal similarity would later reveal complex implications for thyroid function beyond the scope of this discussion.

The antiarrhythmic potential of amiodarone was discovered incidentally during clinical use for angina in the early 1970s, when Argentine physician Mauricio Rosenbaum observed unexpected rhythm stabilization in patients with coexisting arrhythmias [4]. This observation sparked systematic investigation, leading to the seminal work of Bramah Singh in the mid-1970s that established amiodarone's electrophysiological profile as distinct from conventional antiarrhythmic agents [5]. By 1977, researchers were heralding amiodarone as potentially the "ideal antiarrhythmic agent" due to its broad-spectrum efficacy and minimal negative inotropic effects—particularly advantageous for patients with structural heart disease [4].

Pharmacologically, amiodarone defies simple classification within the traditional Vaughan-Williams framework due to its multi-channel blocking actions:

  • Class I (Sodium channel blockade): Amiodarone inhibits voltage-gated sodium channels, particularly at rapid heart rates, reducing conduction velocity in myocardial tissue [3] [5].
  • Class II (Beta-adrenergic antagonism): Through non-competitive beta-receptor blockade, amiodarone attenuates sympathetic stimulation's arrhythmogenic effects [1] [7].
  • Class III (Potassium channel blockade): The predominant action involves prolongation of the action potential duration and effective refractory period via blockade of potassium rectifier currents (IKr, IKs) [3] [5].
  • Class IV (Calcium channel blockade): Amiodarone exhibits moderate inhibition of L-type calcium channels, contributing to its nodal suppression effects [3] [5].

This unique pharmacodynamic profile enables amiodarone to simultaneously target multiple arrhythmia mechanisms, including re-entry circuits, automaticity, and triggered activity [5]. The drug's high lipophilicity (logP ~7) facilitates extensive tissue distribution with a volume exceeding 60 L/kg, concentrating particularly in lipid-rich tissues including the heart, lungs, liver, and adipose tissue [3]. The principal metabolite, desethylamiodarone (DEA), retains significant antiarrhythmic activity and accumulates substantially during chronic therapy [3] [5]. Amiodarone's complex pharmacokinetics feature delayed onset (days to weeks) and exceptionally prolonged elimination (half-life 15-142 days), necessitating specialized loading protocols not discussed herein [4] [7].

Table 1: Comprehensive Pharmacological Actions of Amiodarone

Vaughan-Williams ClassMolecular TargetElectrophysiological EffectTherapeutic Consequence
Class I (Sodium channel blockade)Voltage-gated Na⁺ channelsReduced phase 0 depolarization velocitySuppression of ectopic foci and re-entry circuits
Class II (Beta-adrenergic antagonism)β1-adrenergic receptorsReduced cAMP production, decreased calcium currentHeart rate reduction, attenuation of triggered activity
Class III (Potassium channel blockade)IKr, IKs, IKur rectifier channelsProlonged action potential duration, increased ERPSuppression of re-entrant arrhythmias
Class IV (Calcium channel blockade)L-type calcium channelsReduced AV nodal conduction velocityVentricular rate control in atrial arrhythmias

Epidemiological Significance of Cardiac Arrhythmias as a Public Health Concern

Cardiac arrhythmias represent a substantial global health burden with increasing prevalence due to aging populations and improved survival from cardiovascular diseases. Atrial fibrillation (AF), the most common sustained arrhythmia, affects approximately 3% of adults aged 20+ years globally, with prevalence doubling with each decade beyond 50 years [5]. This arrhythmia accounts for approximately one-third of hospitalizations for cardiac rhythm disturbances and is associated with a five-fold increased stroke risk [5]. The economic impact is staggering, with AF management costs estimated to exceed $26 billion annually in the United States alone, largely attributable to hospitalizations, stroke management, and anticoagulation therapy [5].

Ventricular arrhythmias present even more acute public health challenges. Ventricular tachycardia (VT) and ventricular fibrillation (VF) contribute significantly to sudden cardiac death (SCD), which claims an estimated 300,000-400,000 lives annually in the United States [4]. These malignant arrhythmias frequently complicate structural heart diseases—particularly ischemic cardiomyopathy, where they account for approximately 50% of mortality among post-myocardial infarction patients [5]. The epidemiological significance of these arrhythmias directly informs amiodarone's clinical value, as it remains one of the few antiarrhythmic drugs effective in patients with significant left ventricular dysfunction, where most other agents demonstrate proarrhythmic potential or mortality risk [5].

Specific populations demonstrate particularly high arrhythmia susceptibility where amiodarone plays crucial roles:

  • Heart failure patients: With over 26 million affected worldwide, heart failure patients exhibit 40-60% prevalence of atrial arrhythmias and face 6-9% annual risk of ventricular arrhythmias [5].
  • Sepsis and critical illness: New-onset atrial fibrillation (NOAF) occurs in 10-46% of septic shock cases, associated with 34% mortality at 28 days and 21% at one year [6].
  • Post-cardiac surgery: Arrhythmias complicate 15-40% of cardiac surgeries, predominantly atrial fibrillation, extending hospitalization by 3-5 days on average [5].

The emergence of catheter ablation has altered but not diminished amiodarone's role, as it remains essential for acute rhythm control, pharmacologic cardioversion, and as adjunctive therapy when ablation is contraindicated or unsuccessful. In resource-limited settings, amiodarone frequently represents the most cost-effective option for long-term rhythm management, particularly where implantable defibrillators are inaccessible [5].

Table 2: Epidemiological Burden of Arrhythmias Amenable to Amiodarone Therapy

Arrhythmia TypeGlobal Prevalence EstimateAnnual IncidenceMortality/Morbidity Significance
Atrial Fibrillation33.5 million (2010)5 million new cases/year5x stroke risk, 40% hospitalization rate
Sustained Ventricular Tachycardia300,000 episodes/year (US)50,000 new cases/yearLeading cause of SCD in structural heart disease
Ventricular Fibrillation180,000 cases/year (US)Often first presentationAccounts for 70% of out-of-hospital cardiac arrests
New-Onset AF in Sepsis14-46% of septic patients1.9-35.1% depending on severity28-day mortality: 34%; 1-year mortality: 21%

Regulatory and Clinical Adoption Milestones

Amiodarone's regulatory journey reflects evolving understanding of its risk-benefit profile in specific arrhythmia populations. Initial FDA approval in 1985 was narrowly focused on recurrent ventricular fibrillation (VF) and hemodynamically unstable ventricular tachycardia (VT) refractory to conventional antiarrhythmics—a restriction reflecting both efficacy data and safety concerns [5] [8]. This approval was largely based on studies demonstrating 40-60% arrhythmia suppression in populations with malignant ventricular arrhythmias resistant to 3+ conventional agents [4]. Subsequent expansion to ACLS guidelines (2000) established intravenous amiodarone as standard therapy for shock-resistant VF/VT, following the ARREST and ALIVE trials demonstrating improved hospital admission rates compared to lidocaine [5].

The European Medicines Agency (EMA) adopted a broader perspective, approving amiodarone for both ventricular and supraventricular arrhythmias in 1994 based on European clinical experience demonstrating efficacy in paroxysmal supraventricular tachycardias and atrial fibrillation [5]. This transatlantic regulatory divergence persisted until contemporary guideline updates incorporated amiodarone for specific AF populations, particularly those with heart failure with reduced ejection fraction (HFrEF).

Pivotal studies driving clinical adoption include:

  • CASCADE (1993): Established superiority over conventional antiarrhythmics for ventricular arrhythmia suppression in high-risk ICD populations [5].
  • CAMIAT (1997) and EMIAT (1997): Demonstrated arrhythmic death reduction (but not overall mortality) in post-MI patients with frequent ventricular ectopy or LV dysfunction [5].
  • J-HEART (2007): Confirmed safety in Japanese populations with structural heart disease [5].

Contemporary guidelines reflect nuanced positioning:

  • Ventricular arrhythmias: Class IIa recommendation for recurrent hemodynamically stable VT and shock-resistant VF (AHA/ACC/HRS 2017) [5].
  • Atrial fibrillation: Class IIa recommendation for rhythm control in HFrEF (ESC 2020) and perioperative AF (AATS 2014) [3] [5].

Regulatory agencies have mandated rigorous post-marketing surveillance and pharmacokinetic studies due to amiodarone's complex profile. These requirements established therapeutic drug monitoring parameters (target plasma concentration: 1.0-2.5 μg/mL) and reinforced hepatic function monitoring during chronic therapy [3] [8]. The introduction of generic formulations after patent expiration (early 2000s) significantly reduced costs while maintaining therapeutic equivalence, expanding access particularly in developing healthcare systems where amiodarone remains a first-line option for complex arrhythmias [5].

Table 3: Key Regulatory and Guideline Milestones for Amiodarone

YearAgency/GuidelineDecision/RecommendationBasis/Evidence
1985US FDAApproval for refractory recurrent VF/VTUncontrolled trials showing 40-60% efficacy in drug-resistant cases
1994European Medicines AgencyApproval for ventricular and supraventricular arrhythmiasBroader clinical experience in European centers
2000AHA ACLS GuidelinesRecommended for shock-resistant VF/VTARREST and ALIVE trials showing improved ROSC vs. lidocaine
2005AHA/ACC AF GuidelinesIIa recommendation for rhythm control in HFSubgroup analyses of CHF-STAT and GESICA trials
2017AHA/ACC/HRS VA GuidelinesIIa recommendation for recurrent stable VTSystematic review of observational studies in structural heart disease
2020ESC AF GuidelinesIIa recommendation for rhythm control when other AADs contraindicatedEAST-AFNET 4 trial supporting early rhythm control

Properties

CAS Number

69895-68-7

Product Name

Aminatrone 1

IUPAC Name

1,4-bis[2-(dimethylamino)ethylamino]anthracene-9,10-dione

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C22H28N4O2/c1-25(2)13-11-23-17-9-10-18(24-12-14-26(3)4)20-19(17)21(27)15-7-5-6-8-16(15)22(20)28/h5-10,23-24H,11-14H2,1-4H3

InChI Key

VYVJXUYUIRSTAJ-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=CC=CC=C3C2=O

Synonyms

aminatrone 1
AMN-1
CL 55343
CL-55,343
CL-55343

Canonical SMILES

CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.